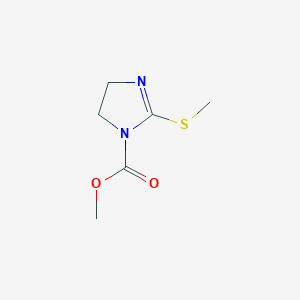

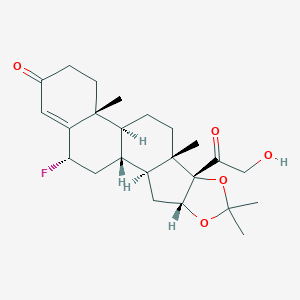

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester involves the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds. This process affords the corresponding substituted methyleneimidazolidines through the elimination of methanethiol. The compound can undergo further reactions, such as addition and cyclocondensation with esters of α,β-unsaturated acids, to yield imidazo[1,2-a]pyridines (Huang & Tzai, 1986).

Molecular Structure Analysis

The crystal structure of related imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, provides insights into the planarity and three-dimensional networking through hydrogen bonding of similar compounds. This structural analysis aids in understanding the molecular geometry and potential intermolecular interactions of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For example, it participates in the synthesis of ketene aminals with an imidazolidine ring, showcasing its reactivity towards active methylene compounds and its role in the formation of complex heterocyclic systems (Huang & Tzai, 1986).

Physical Properties Analysis

While specific studies on the physical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester are scarce, the analysis of related compounds can provide insights. For instance, the solubility, melting point, and crystal structure of analogs can offer valuable information about the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for its application in synthetic chemistry. The compound's ability to undergo condensation with active methylene compounds and participate in addition and cyclocondensation reactions highlights its chemical versatility and potential as a building block in organic synthesis (Huang & Tzai, 1986).

Aplicaciones Científicas De Investigación

Imidazole-4,5-dicarboxamides, related to the chemical , have been synthesized with potential as kinase inhibitors due to their ability to competitively bind to the ATP site. This offers a pathway for the development of therapeutic agents in cancer treatment and other diseases involving kinase dysregulation (Solinas, Dicesare, & Baures, 2008).

Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, structurally similar to the compound , have shown potential as potent anti-breast cancer agents, with specific compounds demonstrating significant antiproliferative effects (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

1-(o-hydroxyphenyl)imidazole carboxylic esters, structurally similar to the compound , have been used to synthesize new active-site model compounds of cytochrome c oxidase, providing insights into proton transfer processes in this crucial enzyme (Collman, Wang, Zhong, & Zeng, 2000).

The synthesis of ketene aminals with an imidazolidine ring was achieved through the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, indicating the compound's utility in organic synthesis (Huang & Tzai, 1986).

Imidazole-based compounds, including those structurally related to the compound , have been explored as thromboxane synthase inhibitors, potentially contributing to the development of new therapeutic agents for cardiovascular diseases (Manley et al., 1987).

Safety And Hazards

I couldn’t find specific safety and hazard information for “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”.

Direcciones Futuras

The future directions for research on “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester” are not specified in the sources I found.

Please note that this information is based on a similar compound, “2-(methylthio)-4,5-dihydro-1H-imidazole”, and may not fully apply to “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”. For more accurate information, further research is needed.

Propiedades

IUPAC Name |

methyl 2-methylsulfanyl-4,5-dihydroimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-10-6(9)8-4-3-7-5(8)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPMQJSKHPUPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)